Bms-986142 - 1643368-58-4

Bms-986142

Catalog Number: EVT-263364
CAS Number: 1643368-58-4
Molecular Formula: C32H30F2N4O4
Molecular Weight: 572.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK) currently under investigation in clinical trials for treating autoimmune diseases, including rheumatoid arthritis (RA) and primary Sjögren’s syndrome [, ]. It belongs to a novel series of carbazole and tetrahydrocarbazole-based inhibitors.

Ibrutinib

Compound Description: Ibrutinib is a first-in-class, irreversible Bruton's tyrosine kinase (BTK) inhibitor. [] It is approved for the treatment of several B-cell malignancies. []

Relevance: While both ibrutinib and BMS-986142 target BTK, they differ in their binding properties and clinical indications. Ibrutinib is an irreversible inhibitor, while BMS-986142 binds reversibly. [, ] Ibrutinib is primarily used for B-cell malignancies, while BMS-986142 is being investigated for autoimmune diseases like rheumatoid arthritis and Sjögren's syndrome. [, , , ]

Acalabrutinib, Zanubrutinib, Tirabrutinib

Compound Description: These are second-generation, irreversible BTK inhibitors. [] Similar to ibrutinib, they are primarily used for treating B-cell malignancies. []

Tolebrutinib and Evobrutinib

Compound Description: These are irreversible BTK inhibitors designed to be brain-penetrant. [] They are being investigated for treating multiple sclerosis. []

Relevance: Both tolebrutinib and evobrutinib target BTK and share the irreversible binding mode with ibrutinib, acalabrutinib, zanubrutinib, and tirabrutinib, unlike the reversible binding of BMS-986142. [] Their clinical focus on multiple sclerosis further distinguishes them from BMS-986142. []

Compound Description: Branebrutinib is another irreversible BTK inhibitor. []

Relevance: Branebrutinib, like other irreversible BTK inhibitors mentioned, differs from BMS-986142 in its binding mechanism. [] The specific clinical indications for branebrutinib are not specified in the provided papers.

Fenebrutinib

Compound Description: Fenebrutinib is a reversible BTK inhibitor, similar to BMS-986142. [] It has been investigated for treating rheumatoid arthritis and lupus erythematosus. []

Relevance: Fenebrutinib shares both the target (BTK) and binding mechanism (reversible) with BMS-986142. [] Furthermore, both compounds have been explored for overlapping autoimmune disease indications. [, , ]

Compound Description: Rilzabrutinib is a reversible covalent BTK inhibitor. [] It is being investigated for pemphigus and immune thrombocytopenia. []

Relevance: While both rilzabrutinib and BMS-986142 target BTK reversibly, rilzabrutinib employs a covalent binding mechanism, unlike BMS-986142. [] Their clinical indications also differ. []

Compound Description: Remibrutinib is a highly selective, covalent BTK inhibitor currently in clinical trials for autoimmune dermatological disorders. []

Relevance: Remibrutinib, though targeting BTK like BMS-986142, utilizes a covalent binding mechanism. [] It is also being investigated for a distinct set of autoimmune disorders. []

Carbazole and Tetrahydrocarbazole Derivatives

Compound Description: These are chemical classes explored during the development of BMS-986142. [] Structure-activity relationship (SAR) studies identified potent and selective BTK inhibitors within these chemical series. []

Relevance: These chemical classes are directly relevant to BMS-986142, as it belongs to the tetrahydrocarbazole derivative class. [] These derivatives informed the design and optimization leading to BMS-986142. []

Compound Description: This is the full chemical name for BMS-986142. [] It highlights specific structural features, including the carbazole core, fluorine substitutions, and the chiral centers. []

Relevance: This compound is BMS-986142 itself, representing the final optimized structure resulting from the SAR studies and chemical exploration. []

Overview

The compound (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. It features a unique combination of functional groups that may contribute to its biological activity. The compound is classified under the category of carbazole derivatives, which are known for their diverse pharmacological properties.

Source

This compound can be found in chemical databases such as PubChem, which provides detailed information about its structure, properties, and potential applications .

Classification

The compound belongs to the class of carbazole derivatives, which are characterized by a fused bicyclic structure containing nitrogen. It also contains fluorinated groups and a quinazoline moiety, which may enhance its biological activity and pharmacokinetic properties.

Synthesis Analysis

Methods

The synthesis of (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide typically involves several key steps:

  1. Formation of the Carbazole Framework: The initial step may involve the cyclization of appropriate precursors to form the carbazole structure.
  2. Introduction of Functional Groups: Subsequent reactions could introduce the fluorine atoms and other functional groups through electrophilic or nucleophilic substitution reactions.
  3. Quinazoline Synthesis: The quinazoline moiety can be synthesized separately and then coupled with the carbazole derivative.
  4. Final Coupling and Purification: The final product is obtained through coupling reactions followed by purification processes such as chromatography.

Technical Details

The synthesis may require specific reagents such as fluorinating agents for introducing fluorine atoms and protecting groups for selective functionalization. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving high yields and purity.

Molecular Structure Analysis

Data

The molecular formula is C21H22F2N2O3C_{21}H_{22}F_{2}N_{2}O_{3}, with a molecular weight of approximately 394.41 g/mol.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions including:

  1. Nucleophilic Substitution: The presence of halogens allows for nucleophilic substitution reactions.
  2. Reduction Reactions: Functional groups such as carbonyls can be reduced to alcohols or amines.
  3. Coupling Reactions: The carbazole and quinazoline components can be coupled through amide bond formation.

Technical Details

These reactions often require specific catalysts or conditions to proceed efficiently. For example, palladium-catalyzed cross-coupling reactions may be employed to form carbon-carbon bonds between different fragments of the molecule.

Mechanism of Action

Process

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of multiple functional groups suggests potential for:

  1. Enzyme Inhibition: The compound may inhibit enzymes involved in specific metabolic pathways.
  2. Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites.

Data

Research into similar compounds indicates that modifications in the structure can significantly alter biological activity, suggesting that this compound's design was aimed at optimizing efficacy against particular targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely to be a solid crystalline form.
  • Melting Point: Specific melting point data would need to be determined experimentally.

Chemical Properties

Relevant Data or Analyses

Further characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide detailed insights into the structure and purity of the compound.

Applications

Scientific Uses

This compound has potential applications in:

  1. Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific diseases.
  2. Biological Research: It could be used in studies exploring enzyme mechanisms or receptor interactions.
  3. Material Science: Its properties might lend themselves to applications in organic electronics or photonics.

Properties

CAS Number

1643368-58-4

Product Name

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

IUPAC Name

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

Molecular Formula

C32H30F2N4O4

Molecular Weight

572.6 g/mol

InChI

InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1

InChI Key

ZRYMMWAJAFUANM-INIZCTEOSA-N

SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F

Solubility

Soluble in DMSO

Synonyms

BMS-986142; BMS 986142; BMS986142.

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F

Isomeric SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.